molecular formula C15H17NO B13350200 Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol

Katalognummer: B13350200
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: XVSUDZZOWMXYOU-HUUCEWRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol is a chiral compound featuring a cyclopentanol core with a naphthylamine substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentanol Core: This can be achieved through cyclization reactions starting from appropriate precursors.

    Introduction of the Naphthylamine Group: This step often involves nucleophilic substitution reactions where a naphthylamine derivative is introduced to the cyclopentanol core under controlled conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Introduction of different substituents on the cyclopentanol or naphthylamine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyl ketones, while reduction could produce cyclopentylamines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rel-(1R,2R)-2-(phenylamino)cyclopentan-1-ol: Similar structure with a phenyl group instead of a naphthyl group.

    Rel-(1R,2R)-2-(benzylamino)cyclopentan-1-ol: Features a benzyl group in place of the naphthyl group.

Uniqueness

Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol is unique due to its naphthylamine substituent, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Eigenschaften

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol

InChI

InChI=1S/C15H17NO/c17-15-10-4-9-14(15)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-17H,4,9-10H2/t14-,15-/m1/s1

InChI-Schlüssel

XVSUDZZOWMXYOU-HUUCEWRRSA-N

Isomerische SMILES

C1C[C@H]([C@@H](C1)O)NC2=CC=CC3=CC=CC=C32

Kanonische SMILES

C1CC(C(C1)O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.